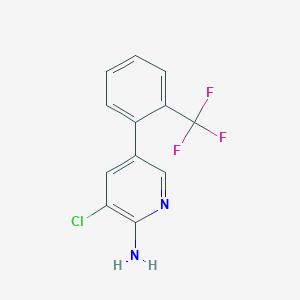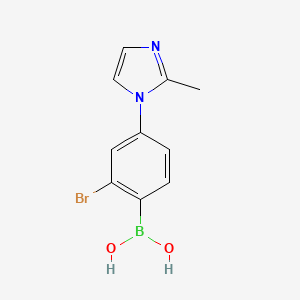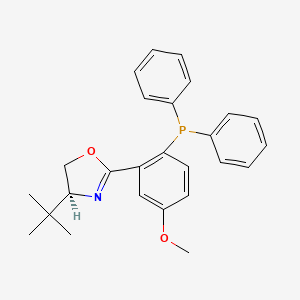
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups allows for versatile coordination to metal centers, making them valuable in various catalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phosphine group: The phosphine group can be introduced via a substitution reaction, where a halogenated precursor reacts with a diphenylphosphine reagent.
Final assembly: The tert-butyl group is often introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can undergo various types of reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate to metal centers, forming complexes that are active in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides can be used.
Coordination: Metal salts such as palladium acetate or rhodium chloride are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted oxazolines.
Coordination: Metal-ligand complexes.
Scientific Research Applications
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The oxazoline ring provides steric and electronic properties that enhance the selectivity and activity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the methoxy group.
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole: Has a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can influence its electronic properties and coordination behavior, potentially leading to different catalytic activities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C26H28NO2P |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxyphenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H28NO2P/c1-26(2,3)24-18-29-25(27-24)22-17-19(28-4)15-16-23(22)30(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,18H2,1-4H3/t24-/m1/s1 |
InChI Key |
IPNLLJRWDFJXHX-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


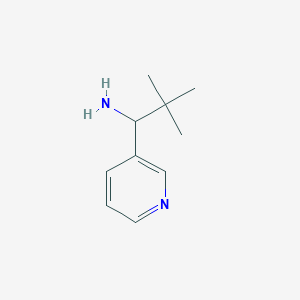
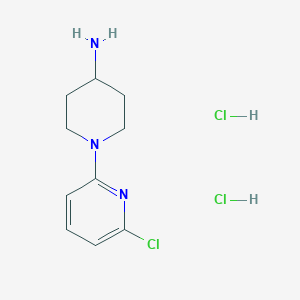
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
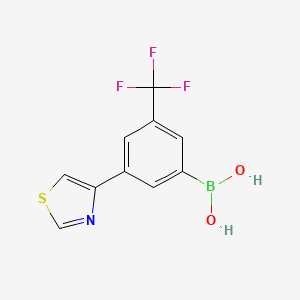
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)


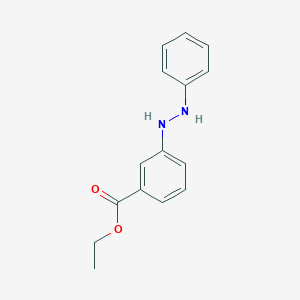
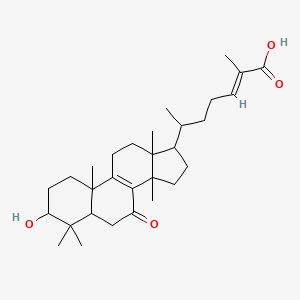
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
